molecular formula C9H14O4 B8634064 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde

Cat. No.: B8634064
M. Wt: 186.20 g/mol
InChI Key: SHXQNCRKUIRWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4,8-trioxaspiro[45]decan-6-yl)acetaldehyde is a chemical compound characterized by a spirocyclic structure containing three oxygen atoms and an aldehyde functional group

Preparation Methods

The synthesis of 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the use of a Diels-Alder reaction followed by subsequent functional group modifications. For example, the reaction of methyl vinyl ketone with 2-methylene-4-phenyl-1,3-dioxolane can yield the desired spirocyclic compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde can be compared with other spirocyclic compounds such as:

The uniqueness of 2-(1,4,8-trioxaspiro[4

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde

InChI

InChI=1S/C9H14O4/c10-3-1-8-7-11-4-2-9(8)12-5-6-13-9/h3,8H,1-2,4-7H2

InChI Key

SHXQNCRKUIRWAH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C12OCCO2)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(prop-2-en-1-yl)tetrahydro-4H-pyran-4-one (1.00 g, 7.13 mmol), ethylene glycol (0.597 mL, 10.70 mmol) and p-toluenesulfonic acid monohydrate (0.136 g, 0.713 mmol) in toluene (30 mL) was heated to 120° C. overnight. The reaction was then cooled to rt and concentrated. The residue was purified via column chromatography and used in the next step. To a mixture of 6-(prop-2-en-1-yl)-1,4,8-trioxaspiro[4.5]decane (0.840 g, 4.56 mmol) and osmium tetraoxide (2.5 wt % in T-BuOH, 0.551 mL, 0.046 mmol) in THF (15 mL) and water (5 mL) at rt was added sodium periodate (2.15 g, 1.19 mmol) portionwise over 5 min. The mixture was stirred at rt for 2 hr. The reaction was then quenched with sat'd. aq. sodium sulfite. The mixture was extracted 3× with Et2O. The combined organics were dried (anhd. Na2SO4), filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 9.71 (s, 1H), 3.81-3.99 (m, 6H), 3.64-3.70 (m, 1H), 3.47 (dd, 1H, J=8.6 Hz, 11.5 Hz), 2.49-2.57 (m, 2H), 2.18-2.26 (m, 1H), 1.65-1.82 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.597 mL
Type
reactant
Reaction Step One
Quantity
0.136 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
6-(prop-2-en-1-yl)-1,4,8-trioxaspiro[4.5]decane
Quantity
0.84 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.551 mL
Type
catalyst
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Three

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